molecular formula C61H95F5N22O15 B561552 [(pF)Phe4]nociceptin(1-13)NH2

[(pF)Phe4]nociceptin(1-13)NH2

Katalognummer: B561552
Molekulargewicht: 1471.5 g/mol
InChI-Schlüssel: WLVWYHYEULRQHK-OSTVPBBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(pF)Phe⁴]Nociceptin(1-13)NH₂ is a synthetic analogue of the endogenous neuropeptide nociceptin/orphanin FQ (N/OFQ). It selectively targets the NOP (nociceptin opioid peptide) receptor (OP₄), a G protein-coupled receptor involved in modulating pain, cardiovascular function, feeding behavior, and stress responses . The compound features a para-fluoro substitution at the phenylalanine residue in position 4 (Phe⁴) of the parent peptide N/OFQ(1-13)-NH₂ (NC(1-13)NH₂). This modification enhances its pharmacological profile, including increased receptor affinity, potency, and duration of action in vivo .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(pF)Phe4]Nociceptin(1-13)NH2 involves solid-phase peptide synthesis (SPPS) techniques. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency .

Analyse Chemischer Reaktionen

Arten von Reaktionen

[(pF)Phe4]Nociceptin(1-13)NH2 unterliegt hauptsächlich folgenden Arten von Reaktionen:

Häufige Reagenzien und Bedingungen

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen oxidierte oder reduzierte Formen des Peptids sowie substituierte Derivate mit modifizierten funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

[(pF)Phe4]nociceptin(1-13)NH2 exhibits high selectivity for the NOP receptor over traditional opioid receptors, such as mu (μ), delta (δ), and kappa (κ) receptors, with a selectivity ratio exceeding 3000-fold . This selectivity is significant as it minimizes the unwanted side effects commonly associated with opioid use, such as respiratory depression and addiction.

Pain Management

One of the most promising applications of this compound is in the field of pain management. The compound has demonstrated both pronociceptive and antinociceptive effects, depending on the context of administration. For example, it was found to mimic the analgesic effects of morphine while also showing prolonged action compared to nociceptin . This duality may provide insights into developing new analgesics that leverage nociceptin pathways without the drawbacks of traditional opioids.

Table 1: Summary of Pain Management Studies

Study ReferenceMethodologyKey Findings
Tail-withdrawal assay in miceInduced pronociceptive effects; longer-lasting than nociceptin
Locomotor activity testsSignificant reduction in activity post-administration
Feeding behavior assaysEnhanced feeding response; more potent than nociceptin

Neurobiology

In neurobiological research, this compound serves as a tool to explore the NOP receptor's role in various neurological conditions. Studies have indicated that modulation of this receptor can influence anxiety-like behaviors and stress responses in animal models. The ability to selectively activate or inhibit the NOP receptor provides researchers with a means to dissect its involvement in complex neural circuits .

Table 2: Neurobiological Effects

Study ReferenceFocus AreaFindings
Anxiety modelsModulated anxiety-like behavior via NOP receptor activation
Stress responseAltered stress-induced behaviors; implications for treatment strategies

Case Studies

Numerous case studies have illustrated the practical applications of this compound in research settings:

  • Chronic Pain Models : In rodent models of chronic pain, administration of this compound showed potential for reducing pain sensitivity without the side effects associated with conventional opioids. This suggests a new avenue for chronic pain therapies .
  • Metabolic Regulation : Research has indicated that nociceptin analogs can influence metabolic processes. In studies where this compound was administered, there were observable changes in food intake and energy expenditure, pointing towards its potential role in obesity management .

Wirkmechanismus

[(pF)Phe4]Nociceptin(1-13)NH2 exerts its effects by binding to the nociceptin/orphanin FQ receptor (OP4). This binding activates G-protein coupled receptor pathways, leading to various physiological responses. The molecular targets include the inhibition of adenylate cyclase, activation of potassium channels, and inhibition of calcium channels. These pathways result in the modulation of pain perception, cardiovascular function, and feeding behavior .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Modifications

Key structural modifications among nociceptin analogues and their pharmacological impacts are summarized below:

Compound Structural Modifications Receptor Activity Key Pharmacological Features
NC(1-13)NH₂ Parent peptide (no modifications) Full agonist Short duration (~30 min in vivo)
[Nphe¹]NC(1-13)NH₂ N-terminal Phe¹ → N-phenylglycine (Nphe¹) Selective antagonist Blocks NOP-mediated effects (e.g., hypotension, bradycardia)
[(pF)Phe⁴]NC(1-13)NH₂ Phe⁴ → para-fluoro-Phe Full agonist 5–10× higher potency and >2× longer duration than NC(1-13)NH₂
[(pNO₂)Phe⁴]NC(1-13)NH₂ Phe⁴ → para-nitro-Phe Full agonist Comparable potency to [(pF)Phe⁴] analogue but lower metabolic stability
UFP-102 [(pF)Phe⁴, Aib⁷, Aib¹¹, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂ Full agonist 3–10× more potent than [(pF)Phe⁴]NC(1-13)NH₂; prolonged duration (>120 min)
[Arg¹⁴,Lys¹⁵]N/OFQ Arg¹⁴ and Lys¹⁵ substitutions Full agonist 17× higher potency than NC(1-13)NH₂ in vitro

In Vitro and Binding Studies

Table 1: Receptor Affinity and Selectivity

Compound Binding Affinity (pKᵢ) Functional Potency (pEC₅₀) Selectivity (vs. δ/κ/μ opioid receptors)
NC(1-13)NH₂ 8.4–8.7 8.1–8.5 >1,000×
[(pF)Phe⁴]NC(1-13)NH₂ 10.1–10.7 9.3–9.5 >3,000×
[(pNO₂)Phe⁴]NC(1-13)NH₂ 9.8–10.2 9.1–9.3 >1,000×
UFP-102 10.9–11.3 10.2–10.5 >10,000×
  • Key Findings: Phe⁴ substitutions with electron-withdrawing groups (e.g., -F, -NO₂) enhance NOP receptor affinity and agonist potency . [(pF)Phe⁴]NC(1-13)NH₂ exhibits biased agonism, showing greater potency in G protein signaling (cAMP inhibition) than β-arrestin recruitment .

In Vivo Pharmacological Effects

Table 2: Comparative In Vivo Effects in Rodent Models

Assay NC(1-13)NH₂ [(pF)Phe⁴]NC(1-13)NH₂ UFP-102
Locomotor Activity (Mice) 70% inhibition (15 min duration) 70% inhibition (>60 min duration) >90% inhibition (>120 min duration)
Tail-Withdrawal Test Pronociceptive (30 min duration) Pronociceptive (>60 min duration) Enhanced antinociception (>120 min)
Blood Pressure (Mice) Transient hypotension Prolonged hypotension (>60 min) Not reported
Feeding Stimulation (Rats) EC₅₀ = 10 nmol EC₅₀ = 1 nmol (10× more potent) EC₅₀ = 0.3 nmol (30× more potent)
  • Key Findings :
    • [(pF)Phe⁴]NC(1-13)NH₂ demonstrates prolonged action in cardiovascular and analgesic assays compared to NC(1-13)NH₂ .
    • UFP-102, incorporating additional Aib and Arg/Lys modifications, surpasses [(pF)Phe⁴] in potency and duration .

Mechanistic and Clinical Implications

  • Selectivity: [(pF)Phe⁴]NC(1-13)NH₂ retains >3,000-fold selectivity for NOP over classical opioid receptors, minimizing off-target effects .
  • Antagonist Interaction: Its effects are reversed by [Nphe¹]NC(1-13)NH₂, confirming NOP-specific mechanisms .
  • Therapeutic Potential: Prolonged duration and enhanced potency make [(pF)Phe⁴]NC(1-13)NH₂ a candidate for treating pain, hypertension, and eating disorders, though clinical translation requires further study .

Biologische Aktivität

[(pF)Phe4]nociceptin(1-13)NH2 is a synthetic peptide derived from nociceptin/orphanin FQ (N/OFQ), a neuropeptide that interacts primarily with the nociceptin/orphanin FQ receptor (NOP), also known as OP4. This compound has been identified as a potent and selective agonist of the NOP receptor, making it a valuable subject for research in various biological contexts, particularly in pain management, neuroprotection, and mood regulation.

Binding Affinity and Selectivity

This compound exhibits a high binding affinity for the NOP receptor with a pKi value of 10.68 and a functional potency (pEC50) of 9.80. Its selectivity is notable, showing over 8000-fold selectivity against other opioid receptors such as δ, κ, and μ receptors . This specific binding profile minimizes the risk of side effects commonly associated with traditional opioids.

Upon binding to the NOP receptor, this compound activates intracellular signaling pathways typical of G protein-coupled receptors (GPCRs). This activation can lead to various physiological effects:

  • Analgesic Effects : Research indicates potential analgesic properties without the addictive risks linked to conventional opioids. Activation of the NOP receptor may modulate pain pathways effectively.
  • Neuroprotection : Studies suggest that NOP receptor activation could play a role in neuroprotection, particularly in conditions like Alzheimer's and Parkinson's diseases, by reducing neuronal damage and improving symptoms.
  • Mood Regulation : There is emerging evidence that this compound may have anxiolytic effects and could be beneficial in treating mood disorders such as depression and anxiety .

In Vivo Studies

In various in vivo assays, this compound has demonstrated significant effects:

  • Locomotor Activity : In mouse models, administration of this peptide resulted in reduced locomotor activity, indicating its potential impact on motor function modulation .
  • Pain Response : The peptide exhibited both pronociceptive and anti-morphine effects in tail withdrawal assays, suggesting complex interactions within pain pathways .
  • Cardiovascular Effects : Intravenous administration led to decreased mean blood pressure and heart rate in normotensive mice, showcasing its cardiovascular implications .

Comparative Potency

A comparative analysis of this compound against its parent peptide nociceptin(1-13)NH2 indicates that the modified compound is more potent and has longer-lasting effects. For instance, while nociceptin(1-13)NH2's effects typically last about 30 minutes, those of this compound persist for over 60 minutes .

Case Studies

Recent studies have highlighted the biological activity of this compound across various experimental paradigms:

Study FocusFindings
Analgesic PropertiesDemonstrated significant analgesic effects in animal models .
Neuroprotective EffectsPotential protective effects against neurodegeneration observed.
Mood RegulationAnxiolytic effects noted; potential for treating mood disorders .
Cardiovascular ResponseInduced hypotensive effects with prolonged duration compared to controls .

Pharmacological Characterization

The pharmacological characterization of this compound includes extensive structure-activity relationship studies. Modifications at the Phe(4) position have been shown to enhance agonistic activity significantly compared to unmodified nociceptin peptides. Specifically, modifications with electron-withdrawing groups at this position increased potency and selectivity for the NOP receptor .

Q & A

Basic Research Questions

Q. What are the synthetic methods for [(pF)Phe4]Nociceptin(1-13)NH2, and how does fluorination at Phe4 impact peptide stability?

  • Methodology : Solid-phase peptide synthesis (SPPS) is the standard method. The p-fluorine substitution at Phe4 enhances electron withdrawal, improving receptor binding affinity and metabolic stability .
  • Key Data :

  • Molecular formula: C₆₁H₉₅F₅N₂₂O₁₅ .
  • Yield optimization: Use of DIC/HOBt coupling reagents minimizes truncation byproducts .

Q. How does this compound selectively activate the NOP receptor compared to δ/κ/μ opioid receptors?

  • Methodology : Radioligand binding assays (e.g., [³⁵S]GTPγS) and cAMP inhibition studies in CHO cells expressing recombinant receptors.
  • Key Data :

  • pKi = 10.68 for NOP vs. >3,000-fold selectivity over δ/κ/μ receptors .
  • pEC₅₀ = 9.31 in functional assays .

Q. What in vivo models are suitable for assessing the cardiovascular effects of this compound?

  • Methodology : Normotensive mouse models for dose-dependent hemodynamic profiling (mean arterial pressure, heart rate) via intravenous or intracerebroventricular administration .
  • Key Data :

  • 100 nmol/kg (i.v.) reduces blood pressure by 25–30% with prolonged duration vs. native peptide .

Advanced Research Questions

Q. How do structural modifications (e.g., Aib7 or Arg14Lys15) synergize with [(pF)Phe4] to enhance NOP receptor potency and duration of action?

  • Methodology : Comparative SAR studies using analogs with α-helix-inducing residues (Aib7) or charged side chains (Arg14Lys15).
  • Key Data :

  • [(pF)Phe4,Aib7,Arg14Lys15]N/OFQ-NH2 shows 10x higher potency in feeding assays vs. [(pF)Phe4]N/OFQ(1-13)NH2 .
  • Aib7 stabilizes helical conformations, confirmed by NMR .

Q. Why does this compound exhibit conflicting agonism/antagonism in spinal vs. peripheral tissues?

  • Methodology : Electrophysiological recordings in rat spinal dorsal horn neurons and peripheral tissue assays (e.g., guinea pig ileum).
  • Key Data :

  • Spinal administration inhibits C-fiber-mediated nociception (agonism) .
  • Peripheral assays show antagonism of nociceptin-induced vasodilation .
    • Resolution : Tissue-specific receptor isoforms or differential coupling to G proteins .

Q. How to optimize dosing regimens for this compound in pain modulation studies with concurrent morphine use?

  • Methodology : Mouse tail withdrawal assay with Schild analysis to determine antagonism of morphine tolerance.
  • Key Data :

  • 30 nmol (i.c.v.) this compound blocks morphine-induced analgesia by 70% .
  • Co-administration requires dose adjustments to avoid pharmacokinetic interference .

Q. Contradictory Findings and Mitigation Strategies

Q. How to reconcile this compound’s pronociceptive effects in some assays vs. analgesia in others?

  • Hypothesis : Dose-dependent biphasic effects or receptor reserve differences.
  • Methodology :

Full concentration-response curves in isolated tissues (e.g., rat vas deferens).

Use of selective antagonists (e.g., [Nphe1]Nociceptin(1-13)NH2) to confirm NOP specificity .

  • Example : Low doses (1–10 nM) enhance morphine analgesia, while high doses (>100 nM) reverse it .

Q. Why does this compound show prolonged activity in vivo despite rapid in vitro degradation?

  • Resolution : Fluorination at Phe4 reduces peptidase susceptibility.
  • Methodology :

  • Stability assays in plasma/serum.
  • Pharmacokinetic profiling via LC-MS/MS .
    • Key Data : Plasma half-life = 45 min vs. 15 min for native peptide .

Q. Key Recommendations for Experimental Design

  • Dose Optimization : Start with 1–100 nM in vitro and 10–100 nmol/kg in vivo .
  • Controls : Include [Nphe1]Nociceptin(1-13)NH2 as a competitive antagonist to confirm NOP specificity .
  • Statistical Analysis : Use ANOVA with post-hoc Dunnett’s test for dose-response comparisons .

Eigenschaften

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-(2,3,4,5,6-pentafluorophenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H95F5N22O15/c1-29(80-42(92)27-79-59(103)49(31(3)90)88-57(101)39(24-33-44(62)46(64)48(66)47(65)45(33)63)82-43(93)26-77-41(91)25-78-53(97)34(69)23-32-13-5-4-6-14-32)51(95)84-38(18-12-22-76-61(73)74)55(99)86-36(16-8-10-20-68)56(100)87-40(28-89)58(102)81-30(2)52(96)85-37(17-11-21-75-60(71)72)54(98)83-35(50(70)94)15-7-9-19-67/h4-6,13-14,29-31,34-40,49,89-90H,7-12,15-28,67-69H2,1-3H3,(H2,70,94)(H,77,91)(H,78,97)(H,79,103)(H,80,92)(H,81,102)(H,82,93)(H,83,98)(H,84,95)(H,85,96)(H,86,99)(H,87,100)(H,88,101)(H4,71,72,75)(H4,73,74,76)/t29-,30-,31+,34-,35-,36-,37-,38-,39-,40-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVWYHYEULRQHK-OSTVPBBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H95F5N22O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.